5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18336684
InChI: InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-4-6(10)3-7(11)9(8)13(14)15/h3-5,12H,1-2H3
SMILES:
Molecular Formula: C9H10BrFN2O2
Molecular Weight: 277.09 g/mol

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline

CAS No.:

Cat. No.: VC18336684

Molecular Formula: C9H10BrFN2O2

Molecular Weight: 277.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline -

Specification

Molecular Formula C9H10BrFN2O2
Molecular Weight 277.09 g/mol
IUPAC Name 5-bromo-3-fluoro-2-nitro-N-propan-2-ylaniline
Standard InChI InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-4-6(10)3-7(11)9(8)13(14)15/h3-5,12H,1-2H3
Standard InChI Key GMMLZUNYLANSML-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]

Introduction

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline is a complex organic compound characterized by its unique combination of functional groups. It features a bromine atom at the 5-position, a fluorine atom at the 3-position, an isopropyl group attached to the nitrogen atom, and a nitro group at the 2-position of the aniline ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline typically involves several key steps, which can be optimized for industrial production using continuous flow reactors and automated systems. One approach involves the reaction of appropriate starting materials with cesium carbonate and isopropylamine . These methods enhance efficiency and yield, making the compound a versatile intermediate in organic synthesis.

Applications and Biological Activity

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline serves as a valuable intermediate in the synthesis of various compounds with potential biological activities. Its unique combination of functional groups makes it suitable for further modification and application in medicinal chemistry. While specific biological activities of this compound are not widely documented, its structural features suggest potential for drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline. These include:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-2-nitroanilineLacks bromine and isopropyl groupsLess bulky, potentially less reactive
2-Bromo-5-fluoro-4-nitroanilineDifferent substitution patternAffects chemical reactivity and biological activity
4-Bromo-5-fluoro-2-nitroanilineLacks isopropyl groupAlters steric properties and interactions
5-Bromo-N-methyl-2-nitroanilineContains a methyl group instead of isopropylDifferent reactivity and solubility characteristics

Storage and Handling

5-Bromo-3-fluoro-N-isopropyl-2-nitroaniline should be stored in a sealed container at a temperature between 4 to 8 °C to maintain its stability . Handling should be cautious due to potential toxicity, as indicated by similar nitroaniline compounds .

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